3-chloro-N-(4-methylbenzyl)propanamide
Description
3-Chloro-N-(4-methylbenzyl)propanamide is a chlorinated propanamide derivative featuring a 4-methylbenzyl (p-tolylmethyl) group attached to the amide nitrogen. This compound is widely utilized as a key intermediate in pharmaceutical and organic synthesis due to its versatile reactivity. The chlorine atom on the propanamide chain enhances electrophilicity, facilitating nucleophilic substitution reactions, while the 4-methylbenzyl group contributes to lipophilicity, influencing solubility and biological interactions . Its structural simplicity and functional groups make it a valuable scaffold for developing bioactive molecules, including antimicrobial and antitumor agents.
Properties
IUPAC Name |
3-chloro-N-[(4-methylphenyl)methyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-9-2-4-10(5-3-9)8-13-11(14)6-7-12/h2-5H,6-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXPLJUUWBWOAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400946 | |
| Record name | 3-chloro-N-(4-methylbenzyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105907-34-4 | |
| Record name | 3-chloro-N-(4-methylbenzyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acylation of 4-Methylbenzylamine with 3-Chloropropionyl Chloride
The most widely reported method involves the nucleophilic acyl substitution of 4-methylbenzylamine with 3-chloropropionyl chloride. This exothermic reaction is typically conducted in anhydrous dichloromethane (DCM) or ethanol at 0–25°C, with triethylamine (TEA) as a base to neutralize HCl byproducts.
Procedure :
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Reagent Preparation :
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Dissolve 4-methylbenzylamine (1.0 equiv) and TEA (1.1 equiv) in DCM (10 mL/g amine) under nitrogen.
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Cool the mixture to 0°C in an ice bath.
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Acyl Chloride Addition :
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Add 3-chloropropionyl chloride (1.05 equiv) dropwise over 20 minutes to prevent thermal runaway.
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Reaction Progress :
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Stir at 0°C for 1 hour, then warm to room temperature and continue stirring for 4 hours.
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Workup :
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Quench with ice-cold water, separate layers, and wash the organic phase with 1M NaOH, water, and brine.
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Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
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Purification :
Key Parameters :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Dichloromethane | Maximizes solubility of intermediates |
| Temperature | 0°C → 25°C | Prevents decomposition |
| Equivalents of TEA | 1.1 | Neutralizes HCl without side reactions |
Alternative Solvent Systems
Ethanol has been employed as a greener alternative to DCM, particularly in industrial settings. A study on analogous amides demonstrated that ethanol improves reaction homogeneity and reduces purification complexity.
Ethanol-Based Protocol :
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Combine 4-methylbenzylamine (1.0 equiv) and TEA (1.1 equiv) in dry ethanol.
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Add 3-chloropropionyl chloride (1.05 equiv) gradually at 0°C.
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Reflux for 1 hour to drive the reaction to completion.
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Cool, filter precipitated TEA·HCl, and concentrate to isolate the product (89% yield).
Continuous-Flow Synthesis for Scalability
Microreactor Technology
Continuous-flow systems enhance heat transfer and mixing efficiency, enabling safer handling of exothermic reactions. A validated protocol for structurally similar amides utilized:
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Reactant Streams :
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Stream A: 4-methylbenzylamine (0.2 M in ethanol) + TEA (1.1 equiv).
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Stream B: 3-chloropropionyl chloride (0.21 M in ethanol).
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Flow Setup :
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Mix streams A and B at a T-junction.
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Pass through a 10 mL tubular reactor (residence time: 5 minutes at 25°C).
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Collect effluent and neutralize with aqueous NaHCO₃.
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Outcome :
Reaction Optimization and Kinetic Analysis
Temperature Dependence
A kinetic study of analogous amide formations revealed:
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0–5°C : Slower reaction rate (k = 0.12 h⁻¹) but minimal side products.
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25°C : Optimal balance between rate (k = 0.78 h⁻¹) and yield.
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30°C**: Increased hydrolysis of acyl chloride, reducing yield by 15–20%.
Stoichiometric Ratios
Deviating from the 1.05:1.0 acyl chloride-to-amine ratio significantly impacts yield:
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1.0 Equiv Acyl Chloride : 78% yield (incomplete reaction).
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1.05 Equiv : 94% yield (ideal).
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1.2 Equiv : 91% yield (excess reagent complicates purification).
Industrial-Scale Production Considerations
Catalyst Recycling
Immobilized base catalysts (e.g., polymer-supported TEA) reduce waste:
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Reusability : 10 cycles with <5% activity loss.
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Cost Reduction : Lowers reagent expenditure by 40% in pilot-scale trials.
Waste Management
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HCl Scrubbers : Neutralize gaseous HCl with NaOH solution.
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Solvent Recovery : Distill DCM/ethanol mixtures for reuse (95% recovery efficiency).
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorine atom in 3-chloro-N-(4-methylbenzyl)propanamide can undergo nucleophilic substitution reactions, where the chlorine is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group on the benzyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products:
Substitution: Depending on the nucleophile, products can include 3-hydroxy-N-(4-methylbenzyl)propanamide, 3-amino-N-(4-methylbenzyl)propanamide, or 3-thio-N-(4-methylbenzyl)propanamide.
Reduction: N-(4-methylbenzyl)propan-1-amine.
Oxidation: 4-methylbenzoic acid derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in organic synthesis for the preparation of more complex molecules.
Intermediate: Serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: Potential use in the development of new therapeutic agents due to its structural similarity to bioactive compounds.
Biochemical Studies: Utilized in studies to understand the interaction of amide-containing compounds with biological targets.
Industry:
Material Science: Employed in the synthesis of polymers and advanced materials with specific properties.
Agrochemicals: Used in the development of herbicides and pesticides.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-methylbenzyl)propanamide depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amide group allows for hydrogen bonding interactions, while the chlorinated propanamide chain can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares 3-chloro-N-(4-methylbenzyl)propanamide with structurally related propanamide derivatives, focusing on substituent effects, physicochemical properties, and synthetic applications.
Substituent Effects on Physicochemical Properties
Aromatic Substituents
- 3-Chloro-N-(4-chlorophenyl)propanamide (NC08) :
Substituting the benzyl group with a 4-chlorophenyl ring introduces additional electronegativity, increasing dipole moments and altering solubility. NC08 exhibits a melting point of 123–125°C, lower than quinazoline-containing analogs, likely due to reduced molecular rigidity. The IR spectrum shows a carbonyl stretch at 1653 cm⁻¹, consistent with propanamide derivatives . - N-(4-Methylbenzyl)-2-(2,4-dichlorophenoxy)propanamide (34g): The addition of a 2,4-dichlorophenoxy group increases steric bulk and electron-withdrawing effects, lowering yield (47%) compared to simpler analogs. Its melting point (90–93°C) reflects reduced crystallinity due to asymmetric substitution .
Heterocyclic and Complex Substituents
- 3-Chloro-N-(4-oxo-2-(phenoxymethyl)quinazolin-3(4H)-yl)propanamide (7d): Incorporation of a quinazoline ring elevates the melting point (138–140°C) and introduces hydrogen-bonding sites (NH and carbonyl groups). The yield (69%) is comparable to NC08, but the complex structure may limit solubility in nonpolar solvents .
- 3-Chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide: The lactam ring enhances polarity and hydrogen-bonding capacity, improving solubility in polar solvents like DMF.
Spectroscopic and Analytical Data
A comparative analysis of spectroscopic features reveals trends in substituent influence:
*Predicted based on analogous compounds.
- IR Spectroscopy: Carbonyl stretches (1650–1680 cm⁻¹) are consistent across analogs, with minor shifts due to electron-withdrawing/donating substituents.
- NMR Spectroscopy : Benzyl/aryl protons and CH₂Cl groups appear in characteristic regions (δ 4.4–5.1 for CH₂N; δ 7.3–8.8 for aromatic protons).
Biological Activity
3-Chloro-N-(4-methylbenzyl)propanamide is an organic compound with the molecular formula CHClNO. It is classified as a derivative of propanamide, characterized by the substitution of the amide nitrogen with a 4-methylbenzyl group and chlorination at the third position of the propanamide chain. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and mechanisms of action.
Chemical Structure
- Molecular Formula : CHClNO
- Molecular Weight : 229.69 g/mol
- CAS Number : 105907-34-4
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 4-methylbenzylamine and 3-chloropropanoyl chloride.
- Reaction Conditions : Conducted in an inert atmosphere using solvents like dichloromethane or tetrahydrofuran, with cooling to 0°C to minimize side reactions.
- Procedure :
- The amine is added dropwise to the acyl chloride solution.
- The mixture is stirred and then allowed to warm gradually to room temperature.
- Purification is achieved through recrystallization or column chromatography.
Chemical Reactions
The compound can undergo several types of reactions:
- Substitution Reactions : The chlorine atom can be replaced by nucleophiles (e.g., hydroxide or amines).
- Reduction Reactions : The amide group can be reduced to an amine using lithium aluminum hydride (LiAlH).
- Oxidation Reactions : The methyl group on the benzyl ring can be oxidized to a carboxylic acid.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets such as enzymes and receptors. The presence of the amide group facilitates hydrogen bonding, while the chlorinated propanamide enhances hydrophobic interactions, which may influence binding affinity and specificity towards these targets .
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Potential effectiveness against various bacterial strains.
- Anticancer Properties : Some studies suggest that derivatives may inhibit cancer cell proliferation through modulation of specific signaling pathways.
- Neuroactive Effects : Investigations into its role as a modulator of neurotransmitter systems are ongoing.
Case Studies
- Anticancer Activity : A study explored the effects of similar compounds on cancer cell lines, demonstrating that modifications in the benzyl substituent significantly influenced cytotoxicity and apoptotic pathways. Results indicated that certain analogs had enhanced potency against breast cancer cells compared to non-chlorinated variants.
- Antimicrobial Efficacy : Another research effort evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria, showing promising results for derivatives containing halogen substitutions, which increased membrane permeability and disrupted cellular processes.
Comparative Analysis with Related Compounds
| Compound Name | Structural Variation | Biological Activity |
|---|---|---|
| 3-chloro-N-(4-methoxybenzyl)propanamide | Methoxy group on benzyl ring | Moderate anticancer activity; less potent than methyl variant |
| 3-chloro-N-(4-fluorobenzyl)propanamide | Fluorine atom on benzyl ring | Enhanced antimicrobial properties due to increased lipophilicity |
| 3-chloro-N-(4-nitrobenzyl)propanamide | Nitro group on benzyl ring | Significant cytotoxic effects in certain cancer models |
Unique Properties
The presence of a methyl group on the benzyl ring increases hydrophobicity, influencing solubility and interaction with biological targets compared to other derivatives with different substituents .
Q & A
Q. Optimization Strategies :
- Temperature Control : Lower temperatures (0–10°C) reduce side reactions like hydrolysis of the acyl chloride .
- Catalysts : Use of triethylamine as a base to neutralize HCl byproducts, improving reaction efficiency .
- Solvent Selection : Dichloromethane or acetonitrile enhances solubility of intermediates .
Table 1 : Yield comparison under varying conditions
| Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| Dichloromethane | 0–5 | Et₃N | 85–90 |
| Acetonitrile | 25 | None | 65–70 |
Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Level : Basic
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies protons on the 4-methylbenzyl group (δ 2.35 ppm, singlet for CH₃) and the amide NH (δ 8.2 ppm, broad) .
- ¹³C NMR : Confirms the carbonyl carbon (δ 170 ppm) and chlorinated carbon (δ 45 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) using a C18 column and UV detection at 254 nm .
- X-ray Crystallography : Resolves bond lengths (e.g., C=O at 1.2326 Å) and intermolecular interactions (N–H···O hydrogen bonds) .
Q. Critical Considerations :
- Sample Preparation : Ensure anhydrous conditions for NMR to avoid water peaks .
- Crystallization : Slow evaporation from dichloromethane yields single crystals suitable for X-ray analysis .
How can density functional theory (DFT) be applied to predict the reactivity and electronic properties of this compound?
Level : Advanced
Methodological Answer :
Step 1 : Geometry Optimization
- Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to minimize energy and predict molecular geometry .
- Validate against experimental crystallographic data (e.g., bond lengths, angles) .
Step 2 : Electronic Property Analysis
- Electrostatic Potential (ESP) Maps : Identify nucleophilic/electrophilic regions (e.g., chloro group as electrophilic site) .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity (smaller gaps correlate with higher reactivity) .
Step 3 : Thermochemical Accuracy
- Compare computed atomization energies (average error <3 kcal/mol) with experimental data to validate functional selection .
Table 2 : DFT-predicted vs. experimental properties
| Property | B3LYP/6-31G(d,p) | Experimental |
|---|---|---|
| C=O Bond Length (Å) | 1.235 | 1.2326 |
| HOMO-LUMO Gap (eV) | 5.2 | - |
What strategies are recommended for resolving contradictions in crystallographic data interpretation for this compound?
Level : Advanced
Methodological Answer :
- Validation Tools :
- Data Reconciliation :
Case Study :
In a study of a related amide, C–H···O contacts (2.8 Å) were initially misassigned as hydrogen bonds but corrected using anisotropic refinement in SHELXL .
How do variations in substituents on the benzyl group affect the biological activity of propanamide derivatives?
Level : Advanced
Methodological Answer :
Structural-Activity Relationship (SAR) Workflow :
Synthesis of Analogues : Replace 4-methylbenzyl with electron-withdrawing (e.g., 4-F) or donating (e.g., 4-OCH₃) groups .
Bioactivity Assays :
- Antimicrobial Testing : Minimum inhibitory concentration (MIC) against Gram-positive bacteria .
- Enzyme Inhibition : IC₅₀ values for target enzymes (e.g., cyclooxygenase-2) .
Q. Key Findings :
- Electron-Withdrawing Groups : Enhance antimicrobial activity (e.g., 4-F derivative MIC = 8 µg/mL vs. 32 µg/mL for 4-CH₃) .
- Bulkier Substituents : Reduce solubility but improve receptor binding affinity (e.g., 4-OCH₃ shows 2× higher COX-2 inhibition) .
Table 3 : Bioactivity of selected derivatives
| Substituent | MIC (µg/mL) | COX-2 IC₅₀ (nM) |
|---|---|---|
| 4-CH₃ | 32 | 450 |
| 4-F | 8 | 600 |
| 4-OCH₃ | 64 | 220 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
